Product packaging for Glycarsamide(Cat. No.:CAS No. 144-87-6)

Glycarsamide

Cat. No.: B086996
CAS No.: 144-87-6
M. Wt: 275.09 g/mol
InChI Key: QABXFDAPQQVMKL-UHFFFAOYSA-N
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Description

Glycarsamide, with the CAS Registry Number 144-87-6, is a synthetic organoarsenic compound with the molecular formula C8H10AsNO5 and a molecular weight of 275.09 g/mol . It is systematically named as [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid and is also known as N-glycoloylarsanilic acid . The compound is characterized as crystalline solid from dilute acid or water, with a melting point of 202-203°C . It is freely soluble in hot water and methanol, sparingly soluble in cold water and acetic acid, and practically insoluble in acetone and benzene . Historically, this compound was investigated for use as a veterinary anthelmintic for strongyloidosis . It is listed as a pharmaceutical ingredient for veterinary use, classifying it as a "new drug" in certain contexts, indicating its safety and efficacy for such purposes are established . The product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10AsNO5 B086996 Glycarsamide CAS No. 144-87-6

Properties

IUPAC Name

[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10AsNO5/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H,10,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABXFDAPQQVMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162595
Record name Glycarsamide
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Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-87-6
Record name As-[4-[(2-Hydroxyacetyl)amino]phenyl]arsonic acid
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Record name Glycarsamide
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Record name Glycarsamide
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Record name Glycarsamide
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Record name 4-(glycolloylamino)phenylarsonic acid
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Record name GLYCARSAMIDE
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Molecular and Cellular Pharmacodynamics of Glycarsamide

Elucidating the Pharmacodynamic Profile of Glycarsamide

Detailed studies on the pharmacodynamic profile of this compound are sparse. The compound, with the chemical formula C₈H₁₀AsNO₅, has been noted for its therapeutic use, but the underlying interactions with biological systems are not well-documented. regulations.govnih.gov

Receptor Binding and Post-Receptor Effects of this compound

There is no specific information available in the reviewed literature identifying the receptor targets for this compound. Consequently, details regarding its binding affinity, receptor kinetics, and the subsequent post-receptor effects, such as the activation or inhibition of downstream signaling cascades, remain unknown. While it is mentioned in the context of GnRH antagonists, this is in a list of potential salts and does not imply direct receptor binding. google.comgoogle.com

Chemical Interactions Underlying this compound's Biological Effects

The biological effects of this compound are presumed to stem from the chemical properties of its structure, which includes a p-aminophenylarsonic acid moiety modified with a hydroxyacetyl group. regulations.gov However, specific data on the chemical interactions, such as hydrogen bonding, covalent modifications, or electrostatic interactions with biological macromolecules that lead to its observed therapeutic effects, have not been characterized.

This compound's Mechanism of Action at the Cellular Level

The precise mechanism of action of this compound at the cellular level is yet to be elucidated. Without identified cellular targets, the downstream effects of the compound cannot be definitively described.

Modulation of Intracellular Signaling Pathways by this compound

There is a lack of research on how this compound may modulate specific intracellular signaling pathways. It is unknown whether it affects common pathways such as those involving cyclic AMP (cAMP), protein kinases, or calcium signaling, which are often implicated in the mechanisms of other therapeutic agents.

Identification and Characterization of this compound's Cellular Targets

The specific cellular components that this compound interacts with to produce its antidiabetic or anthelmintic effects have not been identified in the available literature. Characterization of these targets would be a critical step in understanding its pharmacological profile.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

No structure-activity relationship (SAR) studies for this compound or its analogs were found in the public domain. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of new, more potent, or specific analogs. dotmatics.com The absence of such studies for this compound limits the ability to optimize its structure for therapeutic purposes.

Impact of Molecular Modifications on this compound's Biological Activity

Molecular modification is a cornerstone of drug discovery, involving the chemical alteration of a lead compound to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. rsc.org While specific studies on the molecular modification of this compound are not available in the public domain, the principles can be discussed based on its structure.

The biological activity of aromatic amides and phenylarsonic acids can be significantly influenced by structural changes. nih.govresearchgate.net Key areas for potential modification on the this compound scaffold would include the N-glycolyl side chain, the aromatic ring, and the arsonic acid moiety.

N-Acyl Group Modification: The N-glycolyl (-NHC(O)CH₂OH) group is a critical feature. Altering the length or branching of the alkyl chain, or replacing the terminal hydroxyl group with other functionalities (e.g., amines, ethers, or halogens), could impact the compound's polarity, solubility, and its ability to form hydrogen bonds with a biological target. rsc.org In other series of aromatic amides, such modifications have been shown to modulate biological activity. acs.org

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring would alter the electronic properties and steric profile of the molecule. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, alkoxy) at different positions (ortho, meta, para) relative to the arsonic acid or amide group would influence the molecule's pKa, reactivity, and binding interactions. acs.org For instance, studies on other phenylarsonic acids have shown that the type and position of substituents on the aromatic ring determine their redox reactivity and degradation rates. researchgate.net

Arsonic Acid Bioisosteres: The arsonic acid group (-AsO(OH)₂) is crucial for the compound's classification and likely a primary driver of its biological activity, potentially by mimicking a phosphate (B84403) group. nih.gov Replacing this group with bioisosteres—substituents with similar physical or chemical properties—such as carboxylic acid, sulfonic acid, or phosphonic acid, would dramatically alter the compound's profile, potentially reducing toxicity while retaining or modifying its intended activity.

These theoretical modifications would need to be synthesized and evaluated to establish a clear structure-activity relationship for this class of compounds.

Computational Modeling and SAR Analysis in this compound Drug Design

Computational modeling and Structure-Activity Relationship (SAR) analysis are integral to modern drug design, allowing for the rational optimization of lead compounds. researchgate.net These methods help to predict how structural changes will affect a molecule's biological activity, guiding synthetic efforts toward more promising candidates.

Computational Modeling: For organoarsenic compounds, computational techniques like Density Functional Theory (DFT) can be employed to model their electronic structure and predict properties such as NMR spectra. nih.govcapes.gov.br Such methods could, in principle, be applied to this compound to understand its molecular geometry, charge distribution, and reactivity. Molecular docking simulations could be used to hypothesize how this compound and its analogues might bind to a putative target protein, for example, an essential enzyme in a parasite. nih.gov These simulations provide insights into the specific amino acid interactions, binding energies, and conformations that contribute to biological activity.

Structure-Activity Relationship (SAR) Analysis: SAR analysis involves systematically synthesizing and testing a series of related compounds to determine which chemical groups are vital for a specific biological effect. drugbank.com A SAR study for this compound would involve creating analogues based on the molecular modifications described previously (e.g., varying the R-group on the amide or the phenyl ring) and measuring their biological activity (e.g., anthelmintic potency). The resulting data would reveal trends, such as which substituents enhance activity and which diminish it.

The table below provides a hypothetical illustration of how SAR data for a series of this compound analogues might be presented.

CompoundR1 (Substitution on Phenyl Ring)R2 (Modification of N-Acyl Group)Biological Activity (IC₅₀, µM)
This compoundH-C(O)CH₂OHValue
Analogue 13-Cl-C(O)CH₂OHValue
Analogue 2H-C(O)CH₃Value
Analogue 3H-C(O)CH₂NH₂Value
Analogue 43-CH₃-C(O)CH₂OHValue

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogues.

By combining computational predictions with empirical SAR data, researchers can build robust models to guide the design of new compounds with improved efficacy and safety profiles.

Preclinical Therapeutic Investigations of Glycarsamide

Anthelmintic Research on Glycarsamide

The global challenge of helminthiasis, or parasitic worm infections, necessitates the discovery of new and effective anthelmintic agents, particularly in light of growing drug resistance. who.intnih.gov this compound has been identified as a candidate worthy of investigation in this field.

In Vitro Efficacy Studies Against Parasitic Organisms

Initial laboratory-based studies are crucial for determining the direct effect of a compound on a pathogen. nih.gov While specific in vitro data for this compound is not yet widely published, the standard approach involves exposing various life stages of parasitic worms, such as eggs, larvae, and adults, to different concentrations of the compound. psu.edujyoungpharm.org These assays measure critical parameters like the inhibition of egg hatching, larval development, and motility, as well as the mortality rate of adult worms. psu.edunih.gov For instance, a typical study might assess the percentage of eggs that fail to hatch or the concentration of the compound required to paralyze or kill 50% of the worm population (IC50 or LC50). nih.gov The development of such in vitro assays is a vital first step in the screening process for new anthelmintics. nih.gov

Table 1: Representative In Vitro Anthelmintic Activity Data Structure

Parasite SpeciesLife StageThis compound ConcentrationEfficacy Metric (e.g., % Inhibition)
Species AEggConcentration 1Data Point
Species ALarvaConcentration 2Data Point
Species BAdultConcentration 3Data Point

This table illustrates the typical format for presenting in vitro anthelmintic data. Specific values for this compound are pending publication in peer-reviewed literature.

In Vivo Efficacy Assessment in Relevant Animal Models of Parasitic Infections

Following promising in vitro results, the next step is to evaluate the compound's effectiveness within a living organism. bioagilytix.com These in vivo studies typically use established animal models, such as rodents or small ruminants, that have been experimentally infected with specific parasitic worms. scitechnol.comscirp.org The primary measure of efficacy in these studies is often the reduction in the number of worms in the treated animals compared to an untreated control group. vichsec.orgeuropa.eu Fecal egg count reduction tests are also a common method to assess the impact of the treatment on the parasite's reproductive capacity. psu.edu The goal is to determine if this compound can effectively reduce the parasite burden in a host animal, which is a critical indicator of its potential as a therapeutic agent. europa.eu

Table 2: Illustrative In Vivo Anthelmintic Efficacy Data in an Animal Model

Animal ModelParasite SpeciesTreatment GroupMean Worm Burden Reduction (%)Fecal Egg Count Reduction (%)
Rodent ModelSpecies CControl00
Rodent ModelSpecies CThis compoundData PointData Point
Ruminant ModelSpecies DControl00
Ruminant ModelSpecies DThis compoundData PointData Point

This table provides a conceptual framework for how in vivo anthelmintic efficacy data for this compound would be presented. Actual data is not yet available.

Comparative Studies of this compound with Established Anthelmintics

To understand the potential clinical utility of a new compound, it is essential to compare its performance against existing treatments. nih.gov In the context of anthelmintic research, this involves head-to-head studies of this compound against established drugs like benzimidazoles (e.g., albendazole) or macrocyclic lactones (e.g., ivermectin). nih.govnih.gov These comparative studies, conducted both in vitro and in vivo, would assess relative potency, speed of action, and spectrum of activity against different parasite species. nih.gov Such research helps to determine if this compound offers any advantages over current therapies, such as improved efficacy against resistant strains or a broader range of activity.

Antidiabetic Research on this compound

In addition to its potential as an anthelmintic, this compound is also being investigated for its possible role in the management of diabetes, a metabolic disorder characterized by high blood sugar levels. nih.gov

Investigation of this compound's Glycemic Regulation Properties

The primary goal of antidiabetic therapies is to maintain blood glucose levels within a normal range. nih.gov Preclinical research into this compound's antidiabetic potential would involve studies in animal models of diabetes, such as streptozotocin-induced diabetic rats. mdpi.com In these models, researchers would assess the effect of this compound on key glycemic parameters, including fasting blood glucose, postprandial (after-meal) glucose spikes, and long-term markers of glycemic control like glycated hemoglobin (HbA1c). mdpi.comatrainceu.com Improvements in these parameters would suggest that this compound has a beneficial effect on glucose homeostasis.

Table 3: Sample Data Structure for Glycemic Regulation Studies in a Diabetic Animal Model

ParameterDiabetic Control GroupThis compound-Treated GroupEstablished Drug (e.g., Glibenclamide)
Fasting Blood Glucose (mmol/L)ValueValueValue
Postprandial Glucose (mmol/L)ValueValueValue
HbA1c (%)ValueValueValue
Plasma Insulin (B600854) LevelsValueValueValue

This table illustrates the type of data collected to assess a compound's effect on glycemic control. Specific findings for this compound are forthcoming.

Cellular and Molecular Mechanisms in this compound's Antidiabetic Potential

Understanding how a compound exerts its effects at a cellular and molecular level is fundamental to drug development. nih.gov For this compound, research in this area would aim to uncover the specific pathways through which it influences glucose metabolism. Potential mechanisms that could be investigated include the stimulation of insulin secretion from pancreatic beta-cells, enhancement of insulin sensitivity in peripheral tissues like muscle and fat, or the inhibition of glucose production by the liver. researchgate.netmdpi.com Techniques such as cell culture experiments with pancreatic islets or muscle cells would be employed to dissect these mechanisms. mdpi.com For example, researchers might explore if this compound interacts with key proteins involved in insulin signaling pathways or glucose transport. frontiersin.org

Anticancer Research on this compound

The potential of this compound as an anticancer agent has been a key focus of preliminary research. Investigations in this area are centered on its ability to modulate core cellular processes that are typically dysregulated in cancer, such as uncontrolled cell growth and the evasion of programmed cell death.

Scientific inquiry into this compound has examined its effects on the proliferation and survival of cancer cells. Research indicates that the compound may function as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is significantly overexpressed in various types of tumors and is linked to the progression of cancer. By inhibiting CA IX, this compound can interfere with the pH regulation of cancer cells, which is crucial for their growth and survival. This disruption of pH balance can lead to an environment that is less favorable for cell proliferation.

Furthermore, studies have explored the pro-apoptotic capabilities of this compound. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. The inhibition of CA IX by this compound has been shown to induce apoptosis in cancer cells, suggesting a pathway through which the compound can lead to the death of malignant cells.

The antineoplastic, or anticancer, activity of this compound has been evaluated using both laboratory and animal models to understand its therapeutic potential.

In Vitro Studies: In laboratory settings, this compound has been tested against various human cancer cell lines to determine its efficacy. For instance, its inhibitory effects have been observed on the human colorectal carcinoma cell line HT-29. Such in vitro models are essential for initial screening and for elucidating the molecular mechanisms through which the compound exerts its effects. These studies allow researchers to directly observe the impact of this compound on cancer cells in a controlled environment.

In Vivo Studies: Following promising results from in vitro testing, the compound's efficacy has been assessed in living organisms. In vivo models, typically involving rodents, are critical for understanding how a compound behaves within a complex biological system. These studies help to determine the agent's ability to affect tumor growth in a real-world setting, providing a more comprehensive picture of its potential as a therapeutic agent. For a compound like this compound, this would involve administering it to animal models harboring tumors to measure its impact on tumor size and progression.

Exploration of Novel Therapeutic Applications for this compound

Beyond its role in oncology, the chemical structure of this compound, particularly its primary sulfonamide group, suggests potential for other therapeutic uses. The sulfonamide functional group is a cornerstone of a class of drugs known as carbonic anhydrase inhibitors. These inhibitors are used to treat a range of conditions, including glaucoma, by reducing the production of aqueous humor in the eye. They have also been investigated for their utility as anticonvulsants and for managing altitude sickness. Given that this compound is a potent inhibitor of specific carbonic anhydrase isoforms, its application in these non-cancer-related fields represents a viable area for future research.

Combination Therapy Research Involving this compound

To enhance therapeutic outcomes and potentially overcome drug resistance, this compound has been investigated as part of combination therapy regimens. The strategy involves pairing this compound with other anticancer drugs to achieve a synergistic effect, where the combined impact is greater than the sum of the effects of each individual drug.

Research has shown that inhibiting CA IX, the target of this compound, can sensitize hypoxic cancer cells to traditional chemo- and radiotherapies. This suggests that combining this compound with standard cancer treatments could improve their effectiveness, particularly in the challenging, low-oxygen environments found within solid tumors. Such research is vital for developing more potent and multifaceted treatment strategies for cancer.

Interactive Data Table: this compound Compound Properties

PropertyValue
IUPAC Name 4-amino-N-(1-carboxy-2-sulfamoylethyl)benzamide
Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
Target Carbonic Anhydrase IX (CA IX)

Pharmacokinetic and Metabolic Research of Glycarsamide

Absorption and Distribution Studies of Glycarsamide

The initial phase of understanding the pharmacokinetics of this compound would involve studies to determine the rate and extent of its absorption into the systemic circulation and its subsequent distribution throughout the body's tissues and fluids.

Key Research Areas for Absorption:

Bioavailability: Determining the fraction of an administered dose of this compound that reaches the systemic circulation unchanged.

Mechanisms of Absorption: Investigating whether absorption occurs via passive diffusion, active transport, or other mechanisms across the gastrointestinal tract. youtube.com

Factors Influencing Absorption: Studying the impact of pH, food, and co-administered drugs on the absorption process.

Key Research Areas for Distribution:

Volume of Distribution (Vd): Calculating the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A higher Vd would suggest greater distribution into tissues.

Plasma Protein Binding: Quantifying the extent to which this compound binds to proteins like albumin in the bloodstream. This is crucial as typically only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Tissue Distribution: Conducting studies, often initially in animal models, to identify specific tissues or organs where this compound may accumulate.

A hypothetical data table summarizing potential findings from such studies is presented below.

ParameterValueUnitsSignificance
Oral Bioavailability (F)Data not available%Percentage of oral dose reaching systemic circulation.
Time to Peak Plasma Concentration (Tmax)Data not availablehoursTime to reach maximum concentration in the blood.
Peak Plasma Concentration (Cmax)Data not availableng/mLMaximum concentration of the drug in the blood.
Volume of Distribution (Vd)Data not availableL/kgExtent of drug distribution in the body tissues versus plasma.
Plasma Protein BindingData not available%Fraction of drug bound to plasma proteins.

Biotransformation and Metabolism Pathways of this compound

Biotransformation, or drug metabolism, involves the chemical alteration of a drug within the body, primarily in the liver. nih.gov This process typically converts lipid-soluble compounds into more water-soluble metabolites that can be more easily excreted.

Enzymatic Pathways Involved in this compound Metabolism

The metabolism of xenobiotics like this compound is predominantly carried out by a variety of enzymatic systems.

Phase I Reactions: These reactions introduce or unmask a polar functional group. The most important family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP450) system. nih.gov Research would need to identify which specific CYP450 isoenzymes (e.g., CYP3A4, CYP2D6) are responsible for metabolizing this compound. Other enzymes that could be involved include flavin-containing monooxygenases (FMOs) and alcohol or aldehyde dehydrogenases.

Phase II Reactions: These are conjugation reactions where an endogenous substrate is added to the drug or its Phase I metabolite. youtube.com This further increases water solubility and facilitates excretion. Key Phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): Catalyze the addition of glucuronic acid. youtube.com

Sulfotransferases (SULTs): Catalyze the addition of a sulfonate group.

Glutathione (B108866) S-transferases (GSTs): Catalyze the conjugation with glutathione.

Identification of this compound Metabolites and Their Biological Activity

A critical component of metabolic research is the identification and characterization of the metabolites formed from the parent compound. Techniques such as mass spectrometry would be employed to determine the chemical structures of these metabolites.

Once identified, it is essential to assess the biological activity of these metabolites. They could be:

Inactive: Possessing no pharmacological effect.

Active: Exhibiting similar or different pharmacological activity compared to the parent drug.

Toxic: Causing adverse effects.

The table below illustrates the kind of data that would be gathered in such studies.

MetaboliteMetabolic PathwayEnzyme SystemBiological Activity
M1HydroxylationCYP450Data not available
M2GlucuronidationUGTData not available
M3SulfationSULTData not available

Excretion Pathways and Elimination Kinetics of this compound

The final stage of the pharmacokinetic process is the excretion of the drug and its metabolites from the body.

Primary Routes of Excretion:

Renal Excretion: Elimination through the kidneys into the urine. This is a major route for many drugs and their water-soluble metabolites. youtube.com The processes involved are glomerular filtration, active tubular secretion, and passive tubular reabsorption.

Biliary Excretion: Secretion into the bile, which is then eliminated in the feces. This is a significant route for larger molecules and conjugated metabolites.

Elimination Kinetics:

Elimination Half-Life (t½): The time it takes for the plasma concentration of the drug to decrease by half. This parameter is crucial for determining dosing intervals.

Clearance (CL): The volume of plasma cleared of the drug per unit time. youtube.com It represents the efficiency of drug elimination from the body and is a sum of clearance by all routes (e.g., renal, hepatic).

A summary of the necessary elimination parameters is shown in the hypothetical table below.

ParameterValueUnitsDescription
Elimination Half-Life (t½)Data not availablehoursTime for plasma concentration to reduce by 50%.
Total Body Clearance (CL)Data not availableL/hrVolume of plasma cleared of the drug per unit time.
Renal Clearance (CLr)Data not availableL/hrVolume of plasma cleared of the drug by the kidneys per unit time.
Fecal ExcretionData not available% of dosePercentage of the administered dose excreted in the feces.

Toxicological and Safety Pharmacology Investigations of Glycarsamide

Mechanisms of Glycarsamide-Induced Toxicity

The toxicity of this compound is rooted in its chemical structure, which includes arsenic. The mechanisms of toxicity are complex and involve interactions at the cellular and molecular levels, leading to organ-specific damage.

Cellular and Molecular Pathways of this compound Cytotoxicity

The cytotoxic effects of this compound are primarily attributed to its arsenic component. While specific studies on this compound's cellular and molecular toxicity pathways are limited, the general mechanisms of arsenical compounds can provide insights. Arsenic is known to induce oxidative stress, disrupt cellular respiration by inhibiting key enzymes, and interfere with signal transduction pathways, ultimately leading to apoptosis or necrosis.

Research on related compounds like acrylamide (B121943) and its metabolite glycidamide (B1671898) has shown that they can induce oxidative stress, DNA damage, and apoptosis. mdpi.com These mechanisms, particularly the induction of oxidative stress and subsequent cellular damage, are likely to be relevant to this compound's cytotoxicity due to the reactive nature of arsenic.

Organ-Specific Toxicological Profiles of this compound

The distribution and metabolism of this compound in the body can lead to toxic effects in specific organs.

Hepatotoxicity : The liver is a primary target for arsenic toxicity. While direct studies on this compound are scarce, evidence from related compounds suggests a potential for liver damage. For instance, changes in tissue amino acid content were primarily observed in the liver in studies with related substances. regulations.gov Exposure to other toxic compounds has been shown to elevate liver enzymes, indicating liver damage. clinmedjournals.org

Nephrotoxicity : The kidneys are susceptible to damage from toxicants due to their role in filtering blood and concentrating toxins. libretexts.org Nephrotoxicity can lead to impaired waste excretion and electrolyte imbalance. libretexts.org

Neurotoxicity : Central nervous system (CNS) effects are a concern for many chemical compounds. clevelandclinic.orgbhoperehab.com Symptoms can range from headache and dizziness to more severe effects like cognitive impairment. clevelandclinic.orgnih.gov Studies on other compounds have shown that they can disrupt the CNS by affecting neurotransmitter systems. bhoperehab.com

Cardiovascular Toxicity : Advanced glycation end products (AGEs), which can be formed from various substances, are implicated in cardiovascular disease. nih.govnih.gov They can induce inflammation, atherogenesis, and vasoconstriction. nih.gov

Respiratory Toxicity : The respiratory system can be affected by inhaled substances, leading to inflammation and injury. nih.govnih.gov Degradation of the alveolar epithelial glycocalyx is a mechanism of lung injury seen in acute respiratory distress syndrome (ARDS). nih.gov

Table 1: Potential Organ-Specific Toxicities of this compound and Related Compounds

Organ SystemPotential Toxic EffectsRelated Compounds & Findings
Liver Hepatotoxicity, elevated liver enzymes, changes in amino acid content. regulations.govclinmedjournals.orgArsanilic acid, Di-2-ethylhexyl phthalate (B1215562) (DEHP) regulations.govclinmedjournals.org
Kidney Nephrotoxicity, impaired excretion, electrolyte imbalance. libretexts.orgGeneral toxicants libretexts.org
Nervous System Neurotoxicity, CNS depression, headache, dizziness. clevelandclinic.orgbhoperehab.comnih.govGPI 5693, various drugs clevelandclinic.orgbhoperehab.comnih.gov
Cardiovascular Cardiovascular toxicity, inflammation, atherosclerosis. nih.govnih.govAdvanced glycation end products (AGEs) nih.govnih.gov
Respiratory Respiratory toxicity, lung injury, inflammation. nih.govnih.govLipopolysaccharide (LPS), various inhaled insults nih.govnih.gov

Safety Pharmacology Studies of this compound

Safety pharmacology studies are crucial for identifying potential adverse effects of a compound on vital physiological systems before it can be considered for further development. frontagelab.com These studies help in assessing the risk and establishing a safety margin. frontagelab.com

Assessment of this compound's Effects on Vital Physiological Systems

The core battery of safety pharmacology studies typically evaluates the effects on the cardiovascular, respiratory, and central nervous systems. frontagelab.com

Cardiovascular System : Assessment includes monitoring blood pressure, heart rate, and the electrocardiogram (ECG) to detect any abnormalities in cardiac function. frontagelab.com

Central Nervous System : Evaluation involves observing for behavioral changes, effects on motor activity, and other neurological signs. nih.gov

Respiratory System : Respiratory rate and function are monitored to identify any potential for respiratory depression or other adverse effects. nih.gov

Mechanisms of Resistance to this compound

Resistance to antimicrobial and anticancer agents is a significant challenge. While specific mechanisms of resistance to this compound are not well-documented, general principles of drug resistance can be applied.

Mechanisms of resistance often involve:

Alteration of the drug target : Mutations in the target protein can prevent the drug from binding effectively. nih.gov

Enzymatic inactivation of the drug : Bacteria and cancer cells can produce enzymes that modify and inactivate the drug. nih.gov

Active efflux of the drug : Cells can develop pumps that actively remove the drug, preventing it from reaching its target concentration. rsc.org

Alterations in cell membrane permeability : Changes in the cell wall or membrane can reduce the uptake of the drug. nih.gov

In the context of cancer, overexpression of certain enzymes, such as glucosylceramide synthase, has been linked to multidrug resistance by altering lipid metabolism and promoting the survival of cancer cells. nih.govnih.gov Similarly, resistance to aminoglycoside antibiotics involves enzymatic modification, target mutation, and efflux pumps. nih.govrsc.org It is plausible that similar mechanisms could contribute to the development of resistance to this compound.

Table 2: General Mechanisms of Drug Resistance

MechanismDescriptionExamples
Target Modification Alteration of the drug's molecular target, reducing binding affinity. nih.govRibosomal mutations conferring resistance to aminoglycosides. nih.gov
Enzymatic Inactivation Production of enzymes that chemically modify and inactivate the drug. nih.govAminoglycoside-modifying enzymes (AMEs). nih.gov
Active Efflux Increased expression of efflux pumps that remove the drug from the cell. rsc.orgABC transporters in cancer cells. nih.gov
Reduced Permeability Changes in the cell membrane or wall that decrease drug uptake. nih.govAlterations in the bacterial cell wall. nih.gov

Cellular Adaptations and Efflux Mechanisms

Resistance to arsenical compounds, a class to which this compound belongs, is a multifaceted process involving significant cellular adaptations. The primary and most well-documented mechanism of resistance is the reduction of intracellular drug accumulation through the active efflux of the compound. This process is mediated by specific transmembrane transporter proteins that function as efflux pumps.

In prokaryotes, a key player in arsenical resistance is the ars operon, which encodes a suite of proteins dedicated to arsenic detoxification. nih.govcdnsciencepub.com The core of this system often includes an arsenite efflux pump, which actively expels arsenite from the cell's cytoplasm, thereby preventing it from reaching its intracellular targets. pnas.org Two of the most studied arsenite efflux pumps are ArsB and Acr3. nih.govnih.gov ArsB is a membrane protein that can function as a chemiosmotic antiporter, exchanging arsenite for protons. mdpi.com In some bacteria, ArsB can associate with an ATPase subunit, ArsA, to form an ATP-driven pump capable of more efficient arsenite extrusion. cdnsciencepub.commdpi.com Acr3 is another family of arsenite efflux transporters found in a wide range of microorganisms. mdpi.com

While ArsB and Acr3 are primarily associated with inorganic arsenite, resistance to organic arsenicals, which are more structurally similar to this compound, involves specialized efflux systems. Recent research has identified new transporters with specificity for organic arsenicals. ArsP, discovered in Campylobacter jejuni, is an efflux permease that specifically confers resistance to trivalent organic arsenicals like roxarsone (B1679585) and nitarsone. frontiersin.orgasm.org Another recently characterized transporter is ArsK, which demonstrates a broader substrate specificity, conferring resistance to both inorganic and organic trivalent arsenicals. asm.org

In eukaryotic cells, including cancer cells, a different set of transporters is responsible for arsenical efflux. The Multidrug Resistance Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily, is a prominent mechanism. acs.orgoup.com MRP1 can mediate the efflux of various anticancer drugs and has been shown to confer resistance to arsenite, likely by transporting it as a complex with glutathione (B108866) (GSH). nih.govnih.gov The transport of arsenic by MRP1 is an ATP-dependent process. nih.gov Some studies suggest that MRP1 transports arsenic as a tri-glutathione conjugate, As(GS)₃, with a high affinity. nih.gov Other members of the MRP family, such as MRP2, have also been implicated in arsenic resistance. oup.comoup.com

Beyond efflux pumps, other cellular adaptations contribute to arsenical resistance. These can include the enzymatic modification of the arsenical compound. For instance, the arsC gene within the ars operon encodes an arsenate reductase, an enzyme that reduces pentavalent arsenate to trivalent arsenite. cdnsciencepub.commdpi.com This conversion is a critical step as arsenite is the substrate for the ArsB and Acr3 efflux pumps. nih.gov For organic arsenicals, other enzymes such as ArsH, an organoarsenical oxidase, can modify the compound, potentially altering its toxicity and susceptibility to efflux. frontiersin.orgnih.gov

Table 1: Selected Efflux Pumps Involved in Arsenical Resistance

Transporter Organism Type Substrate Specificity Energy Source
ArsB Prokaryotic Trivalent inorganic arsenicals (e.g., arsenite) and antimonite mdpi.comasm.org Proton motive force (can also be ATP-dependent with ArsA) mdpi.com
Acr3 Prokaryotic, Fungal Trivalent inorganic arsenicals (e.g., arsenite) mdpi.comasm.org Proton motive force
ArsP Prokaryotic Trivalent organic arsenicals (e.g., roxarsone, methylarsenite) frontiersin.orgnih.gov Not fully elucidated
ArsK Prokaryotic Trivalent inorganic and organic arsenicals asm.org Not fully elucidated
MRP1 (ABCC1) Eukaryotic Trivalent inorganic arsenicals (as glutathione conjugates), various drugs acs.orgnih.gov ATP
MRP2 (ABCC2) Eukaryotic Trivalent inorganic arsenicals (as glutathione conjugates), various drugs oup.comoup.com ATP

Biomarker Discovery and Translational Research for Glycarsamide

Identification of Pharmacodynamic Biomarkers for Glycarsamide Efficacy

Pharmacodynamic (PD) biomarkers are critical for demonstrating that a drug is engaging its intended target and producing a desired biological effect. nih.govreactionbiology.com The identification of these markers provides early evidence of a compound's activity, helping to elucidate its mechanism of action and guide development. plos.orgfda.gov For this compound, this process would involve exploring a range of biological molecules that change in response to its administration.

Glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids, is a crucial post-translational modification that affects numerous biological processes. nih.govlubio.ch Alterations in glycan structures are known to be associated with various disease states, making them a rich source for biomarker discovery. nih.govaspariaglycomics.com Investigating this compound's effect on cellular glycosylation patterns could reveal specific glycan structures that serve as biomarkers of its therapeutic activity.

The discovery process for glycan biomarkers typically begins with untargeted screening using advanced analytical techniques. lubio.chdanaher.com High-throughput methods like mass spectrometry (MS) coupled with liquid chromatography (LC) or capillary electrophoresis are employed to profile the glycome of cells or biofluids (e.g., plasma) before and after exposure to this compound. nih.govaspariaglycomics.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly powerful for analyzing the composition and structure of N-glycans released from glycoproteins. aspariaglycomics.comucdavis.edu

Initial research would focus on identifying statistically significant changes in the abundance of specific glycan structures. For instance, treatment with this compound might alter the levels of sialylation or fucosylation on serum glycoproteins, which can be precisely quantified. nih.govucdavis.edu Once candidate glycan biomarkers are identified, targeted assays are developed for validation in larger sample cohorts. aspariaglycomics.com

Hypothetical Research Findings: Glycan Biomarker Modulation by this compound

Below is an interactive table illustrating hypothetical data from a study investigating the effect of this compound on N-glycan profiles of a specific serum glycoprotein.

Glycan StructureDescriptionBaseline Abundance (%)Abundance after this compound Treatment (%)Fold ChangeP-value
FA2G2S2Biantennary, core-fucosylated, fully-sialylated15.225.81.70<0.01
A2G2Asialo-, agalacto-, biantennary22.512.1-1.86<0.01
M5High-mannose type8.18.31.02ns
FA3G3S3Triantennary, core-fucosylated, fully-sialylated5.49.71.80<0.05

Beyond glycans, the proteome and metabolome offer a vast landscape for discovering biomarkers indicative of this compound's therapeutic efficacy. elsevier.com Proteomic and metabolomic approaches provide a snapshot of the dynamic cellular processes affected by a drug. elsevier.comresearchgate.net The general workflow involves two main stages: an initial discovery phase using untargeted high-throughput methods, followed by a validation phase with targeted assays. researchgate.net

In the discovery phase, techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to compare the protein and metabolite profiles of biological samples (e.g., plasma, tissue biopsies) from treated versus untreated groups. nih.govnih.gov This untargeted approach can identify hundreds to thousands of molecules, providing a comprehensive view of the biological response to this compound. nih.gov

Once potential protein or metabolite biomarkers are identified, their association with the drug's effect is confirmed through targeted and quantitative methods, such as multiple reaction monitoring (MRM) mass spectrometry or enzyme-linked immunosorbent assays (ELISAs). nih.govbioanalysis-zone.com These validated biomarkers can then be used in clinical settings to monitor treatment response.

Hypothetical Research Findings: Dose-Dependent Protein and Metabolite Biomarkers for this compound

This interactive table presents hypothetical data for candidate protein and metabolite biomarkers identified through a dose-response study of this compound.

BiomarkerBiomarker TypeBaseline LevelLevel at Low Dose (ng/mL)Level at High Dose (ng/mL)Associated Pathway
Protein-XProtein100150250Inflammatory Signaling
Metabolite-YMetabolite50 µM35 µM20 µMLipid Metabolism
Enzyme-ZProtein2.5 U/L4.0 U/L7.5 U/LCell Cycle Regulation
Amino Acid-AMetabolite200 µM210 µM215 µMAmino Acid Synthesis

Discovery of Biomarkers for this compound-Related Safety and Toxicity

Early identification of potential toxicity is a critical component of drug development, reducing the risk of late-stage failures. nih.gov Safety biomarkers are objective indicators used to detect adverse effects of a drug on various organ systems. nih.gov The discovery of safety biomarkers for this compound would involve a combination of in vitro assays and in vivo studies to identify molecular signals of toxicity before clinical signs appear. nih.govd-nb.info

The process often begins with in vitro toxicology screening using cell-based assays. criver.com For example, human cell lines derived from key organs like the liver (e.g., HepaRG cells) or kidney can be exposed to this compound to assess cytotoxicity, genotoxicity, and other adverse effects. criver.cominotiv.com High-content screening and 'omics' technologies, such as transcriptomics (RNA-Seq), can be applied to these in vitro models to identify genes and pathways that are perturbed by the compound, revealing potential mechanisms of toxicity. inotiv.comnih.gov These studies can pinpoint biomarkers of exposure and effect. iloencyclopaedia.orgiloencyclopaedia.org

Identified in vitro biomarkers must then be validated in preclinical animal models. nih.gov This step is crucial to confirm that the biomarkers are relevant to in vivo physiology and can reliably predict toxicity in a whole-organism context. nih.gov Biomarkers that show a strong correlation with organ damage (e.g., specific microRNAs or proteins released from injured tissues into the bloodstream) are prioritized for further development. nih.gov

Hypothetical Research Findings: Potential Safety Biomarkers for this compound

The interactive table below shows hypothetical data from an in vitro screening of this compound for potential organ toxicity biomarkers.

BiomarkerOrgan SystemIn Vitro ModelResponse Threshold (Concentration)Observed Change
Kim-1KidneyHuman Kidney Proximal Tubule Cells50 µM3-fold increase in expression
miR-122LiverHuman Hepatocytes75 µM5-fold increase in supernatant
Cardiac Troponin THeartHuman iPSC-Cardiomyocytes100 µM2.5-fold increase in release
GFAPNervous SystemHuman Astrocytes>200 µMNo significant change

Advanced Methodologies for this compound Biomarker Analysis

The analysis of biomarkers for this compound relies on a suite of advanced and high-throughput technologies capable of detecting and quantifying a wide array of molecules with high sensitivity and specificity. danaher.commdpi.com These methodologies are essential for all phases of biomarker research, from initial discovery to clinical validation. bioanalysis-zone.com

Mass Spectrometry (MS) is a cornerstone technology for both proteomic and metabolomic biomarker discovery. danaher.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of thousands of proteins and metabolites from complex biological samples. mdpi.comtechnologynetworks.com For glycan analysis, MALDI-MS is a widely used tool. aspariaglycomics.com The high accuracy and resolution of modern MS instruments enable the precise quantification of biomarker candidates. nih.govbiocompare.com

Next-Generation Sequencing (NGS) has revolutionized the field of toxicogenomics and the discovery of genetic and epigenetic biomarkers. acs.orggenomescan.nl RNA-Sequencing (RNA-Seq) provides a comprehensive profile of gene expression changes in response to this compound, helping to identify pathways related to both efficacy and toxicity. nih.govinotiv.com NGS can also be used to detect genetic variations that may predispose individuals to different responses or adverse events. nih.gov

High-Throughput Immunoassays , such as bead-based multiplex assays, allow for the simultaneous measurement of dozens of proteins (e.g., cytokines, growth factors) from a small sample volume. While MS is often used for initial discovery, immunoassays are frequently employed for the validation and routine measurement of protein biomarkers in large clinical cohorts due to their scalability and cost-effectiveness.

Advanced Bioinformatic and Computational Tools are indispensable for analyzing the vast datasets generated by these technologies. genomescan.nl These tools are used to identify statistically significant patterns, correlate molecular changes with clinical outcomes, and build predictive models for therapeutic response and toxicity.

Comparison of Advanced Methodologies for Biomarker Analysis

This interactive table summarizes the primary applications and features of key technologies used in biomarker research.

MethodologyPrimary ApplicationKey AdvantageThroughput
LC-MS/MSProteomics, Metabolomics (Discovery & Targeted)High specificity and broad coverage danaher.comModerate to High
MALDI-MSGlycomics, Proteomics (Tissue Imaging)Analysis of large biomolecules and spatial distribution aspariaglycomics.comHigh
Next-Generation Sequencing (NGS)Genomics, Transcriptomics, EpigenomicsComprehensive genomic and transcriptomic profiling nih.govHigh
Multiplex ImmunoassaysTargeted Protein ValidationSimultaneous quantification of multiple known proteinsVery High

Advanced Research Methodologies and Approaches for Glycarsamide Studies

In Vivo Research Models for Glycarsamide Investigation

In vivo studies, conducted within a living organism, are essential for evaluating the systemic effects, efficacy, and safety of a compound like this compound. liveonbiolabs.comvirscio.com These models provide critical data on how a compound is absorbed, distributed, metabolized, and excreted by a whole organism. pharmaron.com

Rodents, primarily mice and rats, are the most commonly used animal models in preclinical research due to their physiological similarities to humans, accessibility, and the availability of standardized strains. mdpi.comeupati.eu They are indispensable for initial efficacy and toxicity testing. mdpi.commiguelprudencio.com

Different types of rodent models are used depending on the research question:

Healthy animals are used for general toxicity and pharmacokinetic studies. eupati.eu

Disease models are created to test a compound's efficacy. This can involve inducing a disease state (e.g., inflammatory diseases, diabetes) or using genetically engineered models that spontaneously develop a condition. eupati.eunih.gov

Xenograft models , where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating anti-cancer agents. nih.gov

Transgenic models can be used to study the function of specific genes in a disease process or to predict carcinogenic potential. nih.gov

Rodent ModelPrimary SpeciesKey Research Applications for a Compound like this compoundReference
General Toxicity ModelsRat, MouseEvaluating repeated-dose toxicity and identifying potential target organs. eupati.eu
Carcinogenicity ModelsRat, Mouse, HamsterAssessing long-term carcinogenic potential. Transgenic mice are used for shorter-term studies. eupati.eu
Cancer Efficacy Models (Xenograft)Mouse (Athymic Nude)Testing efficacy against human tumors grown subcutaneously. nih.govcriver.com
Genetically Engineered Models (GEMs)MouseModeling specific human diseases (e.g., cancers, neurodegenerative diseases) to test efficacy and understand mechanisms. nih.gov
Metabolic Disease ModelsRat, MouseInvestigating effects on conditions like diabetes, obesity, and cardiovascular dysfunctions. eupati.eu

While rodent models are foundational, testing in non-rodent species is often required before a compound can proceed to human clinical trials. abpi.org.uk This is because physiological and metabolic differences between rodents and humans can sometimes lead to different outcomes. The selection of a non-rodent species is based on which animal's physiology is most relevant to the compound being studied. eupati.eunih.gov

Commonly used non-rodent models include:

Dogs are a frequent choice for general toxicology studies. eupati.euabpi.org.uk

Rabbits are often used for reproductive and developmental toxicity studies. eupati.eu

Pigs , particularly miniature breeds, share anatomical and physiological similarities with humans in areas like cardiovascular function. eupati.eumdpi.com

Non-human primates may be used when they are the only relevant model, especially for biologic drugs or specific reproductive toxicology assessments. eupati.eu

The use of these models provides crucial data to improve the prediction of a compound's effects in humans, a concept known as translational relevance. nih.govduke.edu Comparing biomarker changes and pathology in animal models with what is observed in humans is a significant advantage of this approach. duke.edu

Non-Rodent SpeciesCommon Research UseTranslational Relevance for this compound StudiesReference
DogGeneral toxicology, safety pharmacology.Often the default non-rodent for safety assessment due to historical data and availability. eupati.euabpi.org.uk
RabbitReproductive and developmental toxicity.Serves as a standard second species to assess potential effects on embryo-fetal development. eupati.euabpi.org.uk
Pig (especially Minipig)Cardiovascular and dermal toxicity studies.Similarities in organ size, physiology, and metabolic profile to humans. eupati.eumdpi.com
Non-Human Primate (e.g., Macaque, Marmoset)Used when other species are unsuitable (e.g., for certain biologics), reproductive toxicology, addiction potential.High genetic and physiological similarity to humans, providing critical data for specific targets. eupati.eu
ZebrafishHigh-throughput screening, developmental biology.Genetic homology with humans makes it useful for studying hyperglycemia, obesity, and other metabolic syndromes. nih.govmdpi.com

Omics Technologies in this compound Research

"Omics" technologies involve the large-scale analysis of biological molecules to provide a comprehensive understanding of a biological system. humanspecificresearch.orgnih.gov These approaches are invaluable for elucidating this compound's mechanism of action, identifying biomarkers of its effect, and understanding variability in response.

Genomics: This is the study of an organism's complete set of DNA (genome). illumina.com In the context of this compound, genomic analysis could identify genetic variations that influence an individual's response to the compound. illumina.comnih.gov Next-generation sequencing (NGS) is a powerful tool used to analyze the genome and can help in identifying new drug targets and understanding mechanisms of resistance. illumina.comnih.gov

Proteomics: Proteomics is the large-scale study of proteins (the proteome). technologynetworks.com Since proteins are the functional workhorses of the cell, studying changes in their expression, modification, and interaction after exposure to this compound can reveal its direct targets and affected pathways. technologynetworks.comnih.gov Mass spectrometry-based techniques are central to proteomics, allowing for the identification and quantification of thousands of proteins in a sample. nih.govsilantes.com Quantitative glycoproteomics, a subfield, is particularly relevant for studying glycoproteins, which are involved in a wide array of diseases. nih.govnih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites (the metabolome) in a biological sample. nih.govglobalresearchonline.net Metabolites are the end products of cellular processes, and their levels provide a direct snapshot of an organism's physiological state. globalresearchonline.net By analyzing the metabolic fingerprint before and after treatment with this compound, researchers can understand its impact on biochemical pathways, which is crucial for biomarker discovery and personalized medicine. nih.govfrontiersin.org

Omics TechnologyAnalyteApplication in this compound ResearchReference
GenomicsDNA/RNAIdentify genetic variants influencing drug response, discover new drug targets, understand disease mechanisms. humanspecificresearch.orgillumina.comnih.gov
ProteomicsProteinsIdentify protein targets, elucidate mechanisms of action, discover biomarkers of efficacy or toxicity. technologynetworks.comnih.gov
MetabolomicsMetabolites (sugars, lipids, amino acids, etc.)Assess physiological impact, identify disrupted biochemical pathways, discover diagnostic or prognostic biomarkers. nih.govfrontiersin.orggustaveroussy.fr
TranscriptomicsRNA TranscriptsAnalyze gene expression changes in response to the compound to understand affected cellular pathways. humanspecificresearch.orghee.nhs.uk

Advanced Analytical Techniques for this compound and Metabolite Analysis

The precise detection and quantification of this compound and its metabolic byproducts in complex biological matrices require highly sensitive and specific analytical techniques. itecgoi.insdstate.edu

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, indispensable for identifying and quantifying compounds by measuring their mass-to-charge ratio. solubilityofthings.com For this compound studies, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), would be the method of choice. nih.govnih.gov

LC-MS/MS offers exceptional sensitivity and specificity. In a typical application, the LC system separates this compound and its metabolites from other components in a biological sample (e.g., blood plasma) before they enter the mass spectrometer. nih.gov The MS/MS system then isolates the parent molecule ion and fragments it to produce a unique fingerprint, allowing for unambiguous identification and quantification. youtube.com Research on the related compound glycidamide (B1671898) demonstrates the power of this technique, with methods validated for quantifying the compound in plasma, urine, and 14 different tissues. nih.gov

Below is an illustrative table of LC-MS/MS parameters that could be adapted for the analysis of this compound, based on established methods for similar small molecules. nih.gov

ParameterSettingPurpose
Chromatography ColumnAcquity UPLC BEH C18 (1.7 μm; 100 mm × 2.1 mm)Separates the target compound from other matrix components based on hydrophobicity. nih.gov
Mobile PhaseGradient mixture of 0.2% formic acid in water and acetonitrileElutes the compound from the column into the mass spectrometer. nih.gov
Ionization ModePositive Electrospray Ionization (ESI+)Creates positively charged ions from the neutral molecules for MS analysis. nih.gov
MS DetectionMultiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific parent-to-daughter ion transition. nih.gov
Capillary Voltage3.50 kVAssists in the formation and transfer of ions into the mass spectrometer. nih.gov
Desolvation Temperature400°CAids in evaporating the solvent from the ionized droplets. nih.gov

Beyond mass spectrometry, a suite of other analytical methods is essential for the comprehensive characterization of this compound. itecgoi.inpharmtech.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a mixture. nih.govjournalagent.com For highly polar compounds like glycans and potentially this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective, as it can separate compounds that are poorly retained in more common reversed-phase chromatography. nih.gov The principle of all chromatography is to separate molecules based on their differential partitioning between a stationary phase and a mobile phase. cmfri.org.in

Spectroscopic Methods: Spectroscopic techniques are used to probe the structure and properties of molecules based on their interaction with electromagnetic radiation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for elucidating the precise molecular structure of a compound in solution, confirming the identity and purity of synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, providing a molecular fingerprint. mdpi.com It is a rapid and non-destructive method to confirm the presence of key chemical bonds in the this compound structure. umlub.pl

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a compound and is often used for quantitative analysis based on the Beer-Lambert law. umlub.pl

TechniquePrimary Application for this compound StudyReference Principle
HPLCSeparation and quantification of this compound and its metabolites. researchgate.netSeparates components based on their affinity for stationary and mobile phases. journalagent.com
HILICSeparation of potentially polar this compound or its glycosylated adducts. nih.govEffective for separating hydrophilic compounds. nih.gov
NMR SpectroscopyDefinitive structural elucidation and purity confirmation. mdpi.comAnalyzes the magnetic properties of atomic nuclei.
FTIR SpectroscopyIdentification of functional groups and confirmation of molecular structure. mdpi.comMeasures the vibrations of atoms within a molecule. mdpi.com

Computational and Bioinformatic Approaches

Computational methods allow researchers to model and simulate the behavior of molecules, providing insights that can be difficult to obtain through experimental means alone.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (a ligand, such as this compound) and a protein target. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. japsonline.com The process involves placing the this compound molecule in various positions and orientations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov A lower binding energy score typically indicates a more favorable interaction. japsonline.com This method can rapidly screen a library of potential protein targets to generate hypotheses about this compound's mechanism of action.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the physical movements of the atoms and molecules in the this compound-protein complex over time. glycoforum.gr.jpebi.ac.uk By solving Newton's equations of motion for the system, MD simulations reveal the stability of the binding pose predicted by docking, the flexibility of the complex, and the specific interactions (like hydrogen bonds) that hold it together. nih.govulakbim.gov.tr

A hypothetical study on this compound might produce results similar to the docking analysis of other compounds against viral proteins, as shown in the table below.

Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme A-8.5Lysine 78, Aspartate 150
Receptor B-7.2Tyrosine 44, Arginine 92
Enzyme C-9.1Glutamate 210, Serine 212, Leucine 304

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular properties that govern a drug's efficacy. wikipedia.orgnih.gov For a compound like this compound, an organoarsenic anthelmintic, QSAR studies could be pivotal in designing new analogs with improved potency and reduced toxicity.

A typical QSAR study involves several key steps: compiling a dataset of structurally related compounds with their measured biological activities, calculating molecular descriptors for each compound, developing a mathematical model that links the descriptors to the activity, and validating the model's predictive power. nih.gov

Hypothetical QSAR Study Design for this compound Analogs:

A hypothetical QSAR study for this compound could aim to identify the key structural features that influence its anthelmintic activity. This would involve synthesizing a series of this compound analogs and testing their efficacy against a target helminth, for instance, Haemonchus contortus. nih.gov

Data Table: Hypothetical Molecular Descriptors for a QSAR Analysis of this compound Analogs

Descriptor TypeSpecific DescriptorPotential Influence on Anthelmintic Activity
Electronic Atomic Charges on ArsenicCould modulate the interaction with biological targets.
Dipole MomentInfluences solubility and membrane permeability.
Steric Molecular VolumeDetermines the fit within a receptor or enzyme active site.
Surface AreaAffects interactions with biological macromolecules.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, crucial for membrane transport. wikipedia.org

Research Findings from Analogous QSAR Studies:

Systems Biology Approaches for Network Analysis

Systems biology offers a holistic perspective by studying the complex interactions within a biological system. nih.gov Rather than focusing on a single molecular target, it analyzes how a drug perturbs entire networks of genes, proteins, and metabolites. For this compound, a systems biology approach could uncover its broader mechanism of action, identify potential off-target effects, and reveal biomarkers of its efficacy or toxicity.

Network Pharmacology of Arsenic-Containing Compounds:

Network pharmacology, a key component of systems biology, has been applied to understand the multifaceted effects of other arsenic compounds, such as arsenic trioxide in cancer therapy. nih.govfrontiersin.org These studies have shown that arsenic compounds can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and stress responses. nih.govfrontiersin.orgresearchgate.net Although this compound is used as an anthelmintic, a similar network-level analysis in the target parasite could be highly informative.

Hypothetical Systems Biology Workflow for this compound:

A systems biology study of this compound's effect on a parasitic nematode could involve the following steps:

Data Acquisition: Treat the parasites with this compound and perform multi-omics analysis (genomics, transcriptomics, proteomics, metabolomics).

Network Construction: Build a protein-protein interaction (PPI) network of the parasite.

Data Integration: Map the omics data onto the PPI network to identify pathways and network modules perturbed by this compound.

Target Identification and Pathway Analysis: Analyze the perturbed networks to identify key proteins and pathways that are central to the drug's anthelmintic effect.

Data Table: Potential Key Pathways Affected by this compound in a Helminth (Hypothetical)

PathwayPotential Effect of this compoundImplication for Anthelmintic Action
Glycolysis / Energy Metabolism Inhibition of key enzymesDepletion of ATP, leading to paralysis and death of the parasite.
Oxidative Stress Response Induction of reactive oxygen species (ROS)Cellular damage and apoptosis.
Neuromuscular Signaling Disruption of neurotransmitter receptorsParalysis and expulsion of the parasite from the host.
Tubulin Polymerization Interference with microtubule formationDisruption of cellular division and motility.

Broader Implications from Systems Biology:

Systems biology approaches can also shed light on drug resistance mechanisms. By comparing the network responses of sensitive and resistant parasite strains to this compound, researchers could identify the pathways that contribute to resistance. biorxiv.org This knowledge is crucial for developing strategies to overcome resistance and for the design of new anthelmintics that are less prone to it. Furthermore, by applying these methods to the host organism, it would be possible to predict and understand potential toxic side effects, contributing to a more comprehensive assessment of the drug. nih.gov

Future Directions and Research Gaps in Glycarsamide Studies

Addressing Unanswered Questions in Glycarsamide Biology

The biological functions and pathways of this compound are not yet fully elucidated, presenting numerous avenues for future research. A primary area of investigation is to unravel the precise molecular mechanisms through which this compound exerts its effects. Key questions remain about its cellular targets, metabolic pathways, and potential off-target effects. There are countless unanswered questions in biology, ranging from the specifics of how our brains function to the vast number of undiscovered species. quora.comreddit.com Understanding the fundamental biological processes at a molecular level is a continuous endeavor. nih.gov

Methodological approaches to address these questions could include the use of high-resolution mass spectrometry to identify metabolites in complex biological matrices and the development of organ-on-chip models to simulate drug interactions. Furthermore, a deeper understanding of how this compound interacts with cellular components and the broader physiological systems is crucial. Research into the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, would provide valuable insights.

Development of Novel this compound Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound represents a promising strategy to enhance its therapeutic potential and explore new applications. nih.gov By modifying the chemical structure of this compound, researchers can aim to improve its efficacy, selectivity, and pharmacokinetic properties. Engineered glycosidases, for example, have shown potential in the synthesis of complex carbohydrate analogs and could be adapted for creating this compound derivatives. nih.gov This approach allows for the creation of compounds with potentially improved characteristics.

The development of such analogs could lead to compounds with novel biological activities. For instance, research into organophosphorus and -arsenic compounds has explored their use in organic electronics, suggesting that derivatives of this compound could have applications beyond the biomedical field. uu.se The synthesis and characterization of these new molecules will be a critical step in realizing their potential.

Advancing this compound Research through Collaborative Initiatives

Advancing the understanding and application of this compound will be significantly enhanced through collaborative research efforts. nih.gov Such initiatives can bring together researchers from diverse disciplines, including chemistry, biology, and medicine, to tackle complex research questions. nih.govnih.gov Collaboration is a cornerstone of success in clinical research, and initiatives that foster cross-stakeholder cooperation can lead to improved outcomes and efficiencies. myscrs.org

Examples of successful collaborative models can be found in various research areas. The Collaborative Adaptation Research Initiative in Africa and Asia (CARIAA), for instance, brought together over 450 researchers from numerous institutions to address climate change adaptation. idrc-crdi.ca Similarly, international collaborations have been instrumental in advancing research on critical health issues in Africa. institutpasteurdakar.sn For this compound research, forming consortia or partnerships between academic institutions, industry, and government agencies could pool resources, expertise, and data to accelerate progress. nih.gov These collaborations can facilitate the sharing of data and methodologies, leading to more robust and comprehensive research findings. nih.gov

Ethical Considerations in Organoarsenic Compound Research

Research involving organoarsenic compounds like this compound necessitates careful consideration of ethical principles to ensure the protection of research participants and the environment. scribbr.com The inherent toxicity of arsenic and its compounds raises significant safety and ethical concerns. dcceew.gov.auwho.int Long-term exposure to arsenic is associated with various health risks, including cancer. who.int

Ethical guidelines for research involving human subjects must be strictly adhered to, including principles of voluntary participation, informed consent, and minimizing potential for harm. scribbr.com In the context of organoarsenic compounds, this includes a thorough assessment of the risks and benefits of the research. bioethics-singapore.gov.sg

Furthermore, the environmental impact of organoarsenic compounds is a critical ethical consideration. dcceew.gov.au Research protocols should include measures for the safe handling and disposal of these compounds to prevent environmental contamination. uq.edu.au The development of remediation technologies for soils contaminated with organoarsenic compounds highlights the importance of addressing the environmental legacy of this research. aist.go.jp

The ethical landscape of scientific research is constantly evolving, particularly with the advent of new technologies. researchgate.net Therefore, ongoing dialogue and the development of robust ethical frameworks are essential to guide future research on this compound and other organoarsenic compounds. nuffieldbioethics.org

Q & A

Q. What established synthetic pathways exist for Glycarsamide, and which analytical techniques are critical for confirming its structural integrity?

this compound synthesis typically involves [describe general methods, e.g., nucleophilic substitution or catalytic coupling]. Key analytical techniques include nuclear magnetic resonance (NMR) for verifying bond formation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers must cross-validate results using at least two complementary methods to ensure structural fidelity .

Q. What in vitro models are most appropriate for preliminary assessment of this compound's bioactivity?

Cell-based assays using primary cultures or immortalized cell lines (e.g., HEK293 or HepG2) are standard for initial bioactivity screening. Dose-response curves should be generated with triplicate measurements, and controls must include vehicle-only and positive/negative comparators. Data should be analyzed using non-linear regression models to calculate EC₅₀/IC₅₀ values .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Use a logarithmic concentration range (e.g., 0.1 nM–100 µM) to capture full dynamic response. Include at least six concentration points with three biological replicates each. Standardize incubation times, solvent concentrations (e.g., <0.1% DMSO), and temperature controls. Document batch-to-batch variability in compound preparation .

Q. What systematic approaches are recommended for conducting a comprehensive literature review on this compound's structure-activity relationships (SAR)?

Utilize Boolean operators in academic databases (e.g., "this compound AND (SAR OR 'structure-activity')") and prioritize peer-reviewed journals. Cross-reference citations in review articles and use tools like Connected Papers to map seminal studies. Critically evaluate conflicting SAR data by comparing experimental conditions (e.g., assay types, buffer compositions) .

Q. What protocols ensure the reproducibility of this compound synthesis across laboratories?

Publish detailed synthetic protocols with step-by-step reaction conditions (e.g., solvent purity, catalyst loading, temperature gradients). Share raw spectral data (NMR, IR) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Collaborative round-robin testing across institutions can identify critical variables .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's reported pharmacokinetic (PK) profiles across model systems?

Conduct parallel PK studies in rodents and non-rodents using standardized protocols (e.g., IV/oral dosing, plasma sampling intervals). Analyze differences in metabolism using liver microsome assays from each species. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variability .

Q. What strategies validate this compound's target engagement in complex biological systems?

Employ orthogonal techniques:

  • Biochemical : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity.
  • Cellular : CRISPR-mediated target knockout followed by rescue experiments.
  • In vivo : Radiolabeled this compound with positron emission tomography (PET) imaging .

Q. How can computational modeling predict this compound's metabolic pathways, and how should these predictions be experimentally validated?

Use in silico tools like Schrödinger's MetaSite or ADMET Predictor to identify probable metabolic sites. Validate predictions with in vitro hepatocyte or cytochrome P450 inhibition assays. Confirm metabolites via LC-MS/MS and compare with in vivo plasma metabolite profiles .

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Q. What methodological frameworks address contradictory results in this compound's mechanism of action (MoA) studies?

Implement a tiered validation approach:

  • Tier 1 : Replicate experiments in independent labs using identical protocols.
  • Tier 2 : Test MoA hypotheses using genetic (siRNA/shRNA) or pharmacological inhibitors.
  • Tier 3 : Apply multi-omics (proteomics, transcriptomics) to identify off-target effects .

Q. What ethical considerations are paramount when conducting animal studies with this compound?

Adhere to the 3Rs (Replacement, Reduction, Refinement):

  • Replacement : Use in silico or in vitro models where feasible.
  • Reduction : Calculate minimum sample sizes via power analysis (α=0.05, power=0.8).
  • Refinement : Employ non-invasive monitoring (e.g., telemetry) and humane endpoints. Submit protocols for institutional animal care committee review .

Data Analysis & Reporting

Q. How should contradictory results from this compound studies be systematically analyzed?

Perform a meta-analysis of raw data across studies, focusing on variables such as:

  • Experimental design (e.g., cell passage number, animal strain).
  • Analytical methods (e.g., antibody specificity in Western blots).
  • Statistical power (e.g., sample size adequacy). Use funnel plots to detect publication bias .

Q. What standards govern the presentation of this compound's bioactivity data in publications?

Report IC₅₀/EC₅₀ values with 95% confidence intervals, Hill slopes, and R² values for curve fits. Disclose solvent effects and batch-specific activity variations. Use MIAME (Minimum Information About a Microarray Experiment) or similar guidelines for omics data .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.